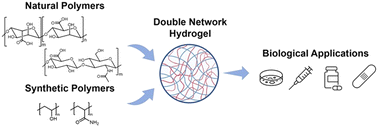Recent advances in double network hydrogels based on naturally-derived polymers: synthesis, properties, and biological applications
Journal of Materials Chemistry B Pub Date: 2023-12-04 DOI: 10.1039/D3TB00773A
Abstract
Hydrogels composed of naturally-derived biopolymers have garnered significant research interest due to the bioavailability and biocompatibility of starting materials. However, translating these advantages to practical use is challenged by limitations of mechanical properties and stability of the resulting materials. The development of double network (DN) hydrogels has led to greatly enhanced mechanical properties and shows promise toward broadening the applications of conventional synthetic or natural hydrogels. This review highlights recently developed protein-based and polysaccharide-based DN hydrogels. For each biopolymer, we focus on a subset of DN hydrogels centered around a theme related to synthetic design or applications. Network structures and crosslinking mechanisms that endow enhanced mechanical properties and performance to the materials are discussed. Important applications, including tissue engineering, drug delivery, bioadhesives, wound healing, and wearable sensors, that arise from the inherent properties of the natural polymer or its combination with other materials are also emphasized. Finally, we discuss ongoing challenges to stimulate the discovery of new design principles for the future of DN hydrogels based on naturally-derived polymers for biological applications.


Recommended Literature
- [1] Inside front cover
- [2] Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals
- [3] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [4] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [5] Single functionalized graphene oxide reconstitutes kinesin mediated intracellular cargo transport and delivers multiple cytoskeleton proteins and therapeutic molecules into the cell†
- [6] Sr4B10O18(OH)2·2H2O: a new UV nonlinear optical material with a [B10O23]16− building block†
- [7] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [8] Ammonia dynamics in magnesium ammine from DFT and neutron scattering
- [9] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [10] Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 1076-07-9
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 1517-51-7
-
CAS no.: 107016-79-5









